molecular formula C5H11ClO2Si B096833 Trimethylsilyl chloroacetate CAS No. 18293-71-5

Trimethylsilyl chloroacetate

Cat. No. B096833
CAS RN: 18293-71-5
M. Wt: 166.68 g/mol
InChI Key: GKNXALOWPZOTRL-UHFFFAOYSA-N
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Description

Trimethylsilyl chloroacetate is a chemical compound that has been studied for its utility in various organic synthesis reactions. It is known for its role in silylation reactions, where it is used to protect or modify functional groups in organic molecules. The compound has been found to be a convenient reagent for the silylation of a wide range of substrates, including phenols, carboxylic acids, mercaptans, amides, acetylenes, and β-keto esters . Additionally, it has been used to generate dichlorocarbene adducts through a mild method involving reflux with alkenes .

Synthesis Analysis

The synthesis of trimethylsilyl chloroacetate-related compounds has been explored in several studies. For instance, 1-(Trimethylsilyl)allyl chloride can be prepared from 1,3-dichloropropene and has been shown to react smoothly with organocopper compounds to yield terminal alkenylsilanes . Another study demonstrated the synthesis of sulfides from aldehydes using a catalyst system comprising trimethylsilyl chloride and indium(III) chloride, which activates O-trimethylsilyl monothioacetals under mild conditions .

Molecular Structure Analysis

The molecular structure of trimethylsilyl trichloroacetate has been determined using various computational methods, including ab initio and density functional theory (DFT) calculations. These studies have provided insights into the geometrical parameters, conformation, and vibrational properties of the molecule. The comparison of these properties with related acetates has been of particular interest to understand the behavior of the C=O and C-O bonds with different substitutions9.

Chemical Reactions Analysis

Trimethylsilyl chloroacetate and its derivatives participate in a variety of chemical reactions. For example, trimethylsilyl trichloroacetate reacts with aldehydes and ketones in the presence of fluoride ions to give trichloromethyl adducts . Chloromethyl trimethylsilylmethyl sulphide, a related compound, acts as a thiocarbonyl ylide synthon and reacts with activated alkenes and alkynes to give dihydro- and tetrahydro-thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilyl chloroacetate derivatives have been characterized through experimental and theoretical methods. The vibrational spectra of trimethylsilyl trichloroacetate have been recorded, and the bands observed have been assigned to the vibrational normal modes. Theoretical force constants have been used to define a scaled quantum mechanical force field, which has enabled accurate estimation of measured wavenumbers9. Additionally, trimethylsilyl chloroacetate has been shown to be an effective reagent for salt-free silylations, highlighting its versatility in organic synthesis .

Scientific Research Applications

1. Reagent for Silylation of Various Compounds Trimethylsilyl trichloroacetate is a convenient reagent for the silylation of a variety of compounds. It is effectively used for silylation of phenols, carboxylic acids, mercaptans, amides, acetylenes, and β-keto esters. This process leads to the formation of silylated trichloromethyl carbinols when reacted with aldehydes and ketones (Renga & Wang, 1985).

2. Activation of Amide and Lactame Moieties Trimethylsilylation not only protects reactive hydroxyl groups but also activates amide, lactame, and aromatic N-Oxide moieties. This activation permits various chemical reactions, including addition-elimination and substitution reactions, which are crucial in synthetic chemistry (Vorbrüggen, 1983).

3. Protection and Analysis in Carbohydrate Synthesis In carbohydrate synthesis, the trimethylsilyl group is widely used as a protecting group, despite its instability and the challenges in post-synthetic purification. New methodologies involving recyclable and efficient acidic catalysts have been developed for the successful trimethylsilylation of carbohydrates, offering good to excellent yields without the need for column chromatography (Chen et al., 2021).

4. Phase Transfer Catalysis for Preparation of Ethers Trimethylsilyl groups are extensively used for the protection and analysis of hydroxyl functions. New procedures based on Phase Transfer Catalysis (PTC) have been introduced for the silylation of alcohols with chlorotrimethylsilane, demonstrating the versatility of trimethylsilyl chloroacetate in synthetic applications (Lissel & Weiffen, 1981).

5. Vibrational, Structural, and Electronic Studies The molecular structure of trimethylsilyl trichloroacetate has been extensively studied using various analytical techniques like infrared and Raman spectroscopy. These studies provide insights into the vibrational normal modes and the influences of different substitutions on the chemical shifts and coupling constants, crucial for understanding its behavior in chemical reactions (Lestard et al., 2013).

Safety And Hazards

Trimethylsilyl chloroacetate is classified as a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

trimethylsilyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNXALOWPZOTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400243
Record name Trimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl chloroacetate

CAS RN

18293-71-5
Record name Trimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl chloroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NG Anderson, BM Ciaramella… - … Process Research & …, 1997 - ACS Publications
… The formation of trimethylsilyl chloroacetate (bp 159 C) would contribute to raising the reaction boiling point, and as trimethylsilyl chloroacetate was consumed the boiling point should …
Number of citations: 16 pubs.acs.org
M Akita, N Kakinuma, Y Moro-oka - Journal of organometallic chemistry, 1988 - Elsevier
… The reaction of NaFp [Fp = (*/5-C 5 H 5)Fe(CO) z ] with trimethylsilyl chloroacetate (4), which was readily prepared by condensation of chlorotrimethylsilane with cloroacetic acid, gave a …
Number of citations: 2 www.sciencedirect.com
MK Nguyen, TT Pham, HG Pham, BL Hoang… - Journal of water process …, 2021 - Elsevier
… detected such as N-(trimetylsilyl) acetamine at RT 6.099 min, trimethylsilyl chloroacetate at RT 6.544 min, silane (trimethylphenoxy-) at RT 10.532, … 6.544 trimethylsilyl chloroacetate 0.23 …
Number of citations: 43 www.sciencedirect.com
J Li, Z Zhang, MT Aziz, CO Granger, Z Qiang… - Analytical …, 2023 - ACS Publications
… ), whose mass spectrum indicates that it is trimethylsilyl chloroacetate (Figure 1a) since its … abundance ratio, and library MS (Figure S2) of trimethylsilyl chloroacetate. M/z 151/153, 93/95…
Number of citations: 3 pubs.acs.org
RA Montague, JB Green… - … Science, Part A, 1995 - Taylor & Francis
The application of electrophilic compounds as initiators for the polymerization of N-silylated phosphoranimines represents a new and rapid method for the synthesis of low to moderate …
Number of citations: 16 www.tandfonline.com
I Sakurada, S Yamasaki, M Kanai, M Shibasaki - Tetrahedron Letters, 2000 - Elsevier
We have succeeded in developing direct syntheses of trans β-azidohydrins and trans 1,2-diol derivatives from olefins catalyzed by dichlorotin oxide. The regioselectivity of these …
Number of citations: 14 www.sciencedirect.com
DD Staas - 1998 - search.proquest.com
… did not occur in the presence of chloroacetic acid; however, substrates 5 and 6 consume a full equivalent of chloroacetic acid due to the formation of trimethylsilyl chloroacetate as a co-…
Number of citations: 0 search.proquest.com
YV Mironov, AA Grachev, AV Lalov, AA Sherman… - Russian Chemical …, 2009 - Springer
… Nor did the use of trimethylsilyl chloroacetate, which generates no radicals under mild conditions, initiate the addition to the double bond of the glycal. These examples demonstrate that …
Number of citations: 5 link.springer.com

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